molecular formula C15H19NO3 B2931300 4-(Cyclohexanecarboxamidomethyl)benzoic acid CAS No. 925103-24-8

4-(Cyclohexanecarboxamidomethyl)benzoic acid

Cat. No.: B2931300
CAS No.: 925103-24-8
M. Wt: 261.321
InChI Key: ZBFRSWLGCIVNLF-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarboxamidomethyl)benzoic acid is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a cyclohexane ring attached to a benzoic acid moiety through a carboxamidomethyl group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexanecarboxamidomethyl)benzoic acid typically involves the reaction of cyclohexanecarboxylic acid with benzylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of automated flow reactors, which allow for continuous synthesis and improved yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanecarboxamidomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Cyclohexanecarboxamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexanecarboxamidomethyl)benzoic acid is unique due to its specific structural features, such as the cyclohexane ring and the carboxamidomethyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(cyclohexanecarbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h6-9,12H,1-5,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFRSWLGCIVNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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